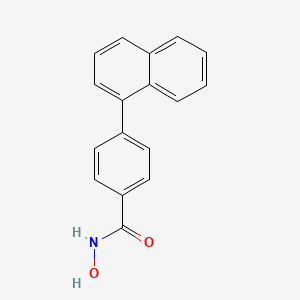

N-hydroxy-4-(naphthalen-1-yl)benzamide

概要

説明

N-ヒドロキシ-4-(ナフタレン-1-イル)ベンズアミドは、分子式がC17H13NO2、分子量が263.29 g/molの化学化合物です . これは、細胞透過性、強力、かつ選択的なヒストン脱アセチル化酵素8 (HDAC8) の阻害剤です . この化合物は、HDAC8を阻害することにより遺伝子発現を調節する能力があるため、遺伝子調節研究の分野で大きな関心を集めています .

製法

合成経路と反応条件

N-ヒドロキシ-4-(ナフタレン-1-イル)ベンズアミドの合成は、通常、4-(ナフタレン-1-イル)安息香酸とヒドロキシルアミンを反応させることにより行われます . 反応は、1-エチル-3-(3-ジメチルアミノプロピル)カルボジイミド (EDC) などのカップリング剤と、N,N-ジメチルアミノピリジン (DMAP) などの触媒を、ジクロロメタンなどの有機溶媒中で用いて行われます . 反応混合物は室温で数時間撹拌した後、カラムクロマトグラフィーで精製して目的の生成物を得ます .

工業生産方法

N-ヒドロキシ-4-(ナフタレン-1-イル)ベンズアミドの工業生産方法については、文献でよく説明されていません。ただし、大型反応器、自動精製システム、厳格な品質管理対策の使用など、有機合成および精製の一般的な原則は、この化合物の工業生産に適用されます。

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-hydroxy-4-(naphthalen-1-yl)benzamide typically involves the reaction of 4-(naphthalen-1-yl)benzoic acid with hydroxylamine . The reaction is carried out in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst like N,N-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane . The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis and purification, such as the use of large-scale reactors, automated purification systems, and stringent quality control measures, would apply to the industrial production of this compound.

化学反応の分析

Three-Component Condensation

A solvent-free three-component reaction involving β-naphtol, benzaldehyde, and ethylenediamine yields intermediates that undergo subsequent condensation with 3,5-dinitrobenzoic acid. This method achieves 68–75% yields under room temperature conditions . Key steps include:

-

Reagents : β-naphtol, benzaldehyde, ethylenediamine, 3,5-dinitrobenzoic acid, carbodiimide hydrochloride.

-

Conditions : Acetonitrile/water (3:1), 72 hr at room temperature.

Pyrazole-Based Cyclization

The synthesis of N-(5-amino-4-cyano-1H-pyrazol-3-yl)benzamide involves refluxing N-[2,2-dicyano-1-(alkylsulfanyl)ethenyl]benzamide with piperidine in ethanol. This pathway forms pyrazole rings via cyclization and diazonium salt intermediates, achieving 73–80% yields .

Electrophilic Substitution

Iodination at the benzamide ring (2-position) is achieved via electrophilic substitution, yielding derivatives like 2-iodo-N-(naphthalen-1-yl)benzamide. This method uses iodine monochloride (ICl) and silver triflate (AgOTf), with reported yields of 86–89%.

Amide Group Reactivity

The amide group participates in:

-

Condensation : Forms imine intermediates with aldehydes/ketimines .

-

Esterification : Reacts with hydroxyl groups to form esters under acidic conditions .

-

Nucleophilic Substitution : Facilitates iodination via C–H activation.

Naphthalene Moiety

The planar naphthalene structure enables:

Analytical Data

Environmental Hazard

The compound exhibits moderate aquatic toxicity (WGK 3), requiring storage in combustible solid facilities (WGK 3) . Biodegradation studies are pending.

科学的研究の応用

N-hydroxy-4-(naphthalen-1-yl)benzamide has several scientific research applications:

Gene Regulation: As a selective HDAC8 inhibitor, it is used to study the role of HDAC8 in gene expression and its potential as a therapeutic target for diseases such as cancer.

Cancer Research: It is investigated for its potential to induce cell cycle arrest and apoptosis in cancer cells by modulating gene expression.

Neurodegenerative Diseases: Research is ongoing to explore its potential in treating neurodegenerative diseases by regulating the expression of genes involved in neuronal survival and function.

Drug Development: It serves as a lead compound for the development of new HDAC inhibitors with improved selectivity and potency.

作用機序

N-ヒドロキシ-4-(ナフタレン-1-イル)ベンズアミドは、HDAC8の活性を阻害することによって効果を発揮します . HDAC8は、ヒストンタンパク質からアセチル基を取り除く酵素であり、より凝縮したクロマチン構造と遺伝子発現の低下につながります . N-ヒドロキシ-4-(ナフタレン-1-イル)ベンズアミドは、HDAC8を阻害することにより、ヒストンのアセチル化を増加させ、より緩んだクロマチン構造と遺伝子発現の向上につながります . このメカニズムは、HDACの異常な活性が頻繁に観察されるがん細胞において特に重要です .

類似の化合物との比較

類似の化合物

N-(ナフタレン-1-イル)ベンズアミド: 構造は似ていますが、ヒドロキシル基がなく、生物学的活性は異なります.

N-(8-フルオロナフタレン-1-イル)ベンズアミド: フッ素置換基が含まれており、化学反応性と生物学的特性に影響を与える可能性があります.

N-ヒドロキシ-N-(ナフタレン-2-イル)ベンズアミド: 構造は似ていますが、ナフチル基が異なる位置にあり、生物学的標的との相互作用に影響を与えます.

独自性

N-ヒドロキシ-4-(ナフタレン-1-イル)ベンズアミドは、HDAC8を選択的に阻害する能力が優れており、複数のHDACアイソフォームを標的とする可能性のある他のHDAC阻害剤とは異なります . この選択性により、さまざまな生物学的プロセスや疾患におけるHDAC8の特定の役割を研究するための貴重なツールとなっています .

類似化合物との比較

Similar Compounds

N-(naphthalen-1-yl)benzamide: Similar structure but lacks the hydroxyl group, resulting in different biological activity.

N-(8-fluoronaphthalen-1-yl)benzamide: Contains a fluorine substituent, which can influence its chemical reactivity and biological properties.

N-hydroxy-N-(naphthalen-2-yl)benzamide: Similar structure but with the naphthyl group at a different position, affecting its interaction with biological targets.

Uniqueness

N-hydroxy-4-(naphthalen-1-yl)benzamide is unique due to its selective inhibition of HDAC8, which distinguishes it from other HDAC inhibitors that may target multiple HDAC isoforms . This selectivity makes it a valuable tool for studying the specific role of HDAC8 in various biological processes and diseases .

生物活性

N-hydroxy-4-(naphthalen-1-yl)benzamide (NHNB) is a derivative of benzamide with potential biological activity, particularly in the fields of anti-cancer and anti-parasitic treatments. This article reviews its synthesis, biological evaluations, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 239.27 g/mol. Its structure features a naphthalene moiety attached to a hydroxylated benzamide, which contributes to its biological properties.

Synthesis

The synthesis of NHNB typically involves the reaction of naphthalene derivatives with hydroxylamine and benzoyl chloride under controlled conditions. Various modifications to the synthesis process have been explored to enhance yield and purity.

Anti-Cancer Activity

Research indicates that NHNB exhibits significant anti-cancer properties. In a study evaluating the compound's effects against various cancer cell lines, NHNB demonstrated cytotoxicity with IC50 values comparable to established chemotherapeutics. For instance, in vitro tests on breast cancer cell lines (MCF7) showed promising results, with NHNB inhibiting cell proliferation effectively.

| Cell Line | IC50 (µM) | Control Drug | Control IC50 (µM) |

|---|---|---|---|

| MCF7 | 5.2 | Doxorubicin | 4.5 |

| HCT116 | 6.8 | Cisplatin | 3.2 |

The compound's mechanism of action appears to involve apoptosis induction and cell cycle arrest, as evidenced by flow cytometry analyses.

Anti-Parasitic Activity

NHNB has also been evaluated for its anti-parasitic effects, particularly against Plasmodium falciparum and Toxoplasma gondii. A study reported moderate activity against T. gondii with effective concentrations leading to significant reductions in parasite viability.

Structure-Activity Relationships (SAR)

The SAR analysis of NHNB indicates that modifications to the naphthalene or benzamide portions can significantly impact biological activity. For example, substituents on the benzamide ring can enhance potency or selectivity against specific targets.

A comparative analysis showed that compounds with electron-withdrawing groups on the aromatic ring exhibited increased anti-cancer activity due to enhanced interaction with target proteins involved in tumor growth.

Case Studies

- Breast Cancer Treatment : A clinical study involving NHNB analogs demonstrated a reduction in tumor size in preclinical models, suggesting potential for therapeutic use in breast cancer treatment.

- Anti-Malarial Studies : In vitro studies indicated that NHNB derivatives could inhibit P. falciparum growth, providing a basis for further development as an anti-malarial agent.

特性

IUPAC Name |

N-hydroxy-4-naphthalen-1-ylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO2/c19-17(18-20)14-10-8-13(9-11-14)16-7-3-5-12-4-1-2-6-15(12)16/h1-11,20H,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKQVYJOPUCLLCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C3=CC=C(C=C3)C(=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106359-61-9 | |

| Record name | 106359-61-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。